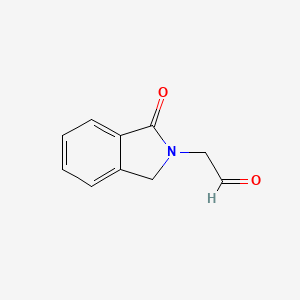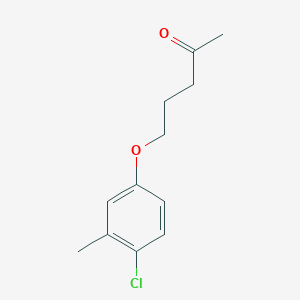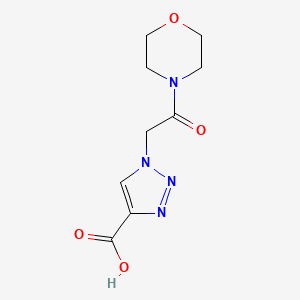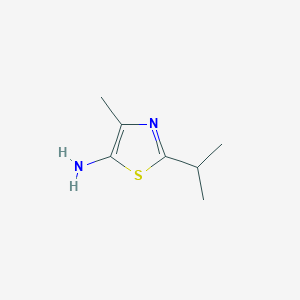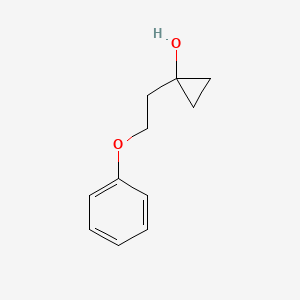
1-(2-苯氧基乙基)环丙醇
描述
“1-(2-Phenoxyethyl)cyclopropan-1-ol” is a chemical compound with the CAS Number: 1247788-92-6 . It has a molecular weight of 178.23 . It is in powder form .
Molecular Structure Analysis
The molecular formula of “1-(2-Phenoxyethyl)cyclopropan-1-ol” is C11H14O2 . The InChI code is 1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 .Physical And Chemical Properties Analysis
“1-(2-Phenoxyethyl)cyclopropan-1-ol” is a powder . It is stored at a temperature of -10 degrees .科学研究应用
新型合成方法
Derosa 等人 (2018 年) 的一项研究介绍了一种可扩展的 Chan-Lam 环丙化反应,该反应操作方便,为环丙基芳基醚和环丙基胺衍生物提供了战略性合成途径。该方法采用铜催化和氧气作为末端氧化剂,突出了其在药物化学活动中合成具有环丙烷-杂原子键的小分子方面的潜力,而使用现有方法很难制备这些小分子 (Derosa 等人,2018 年)。
对酶促羟基化的机理见解
Atkinson 等人 (1994 年) 对细胞色素 P450 催化的烃类羟基化研究阐明了动力学氘同位素效应,并提供了对环丙烷衍生物形成醇和酚的酶促机制的见解。这项研究是理解环丙烷羟基化所涉及的酶促过程的基础,为药物代谢和合成中酶促反应的更广泛知识做出了贡献 (Atkinson 等人,1994 年)。
麻醉气体靶点发现
Gruss 等人 (2004 年) 发现某些双孔结构域 K+ 通道是麻醉气体氙气、一氧化二氮和环丙烷的新靶点。这一发现为理解这些气体如何作为麻醉剂增添了新的维度,表明调节这些通道可能是这些药物发挥药理作用的一种机制。这项研究为麻醉剂的设计和麻醉机制的研究开辟了新的途径 (Gruss 等人,2004 年)。
氢键对自由基稳定性的影响
Lucarini 等人 (2003 年) 对氢键对苯氧基自由基性质的影响的研究,提供了通过氢键了解自由基稳定机制的关键见解。这项研究有助于理解自由基稳定性和反应性,这在有机化学和基于自由基的药物设计领域至关重要 (Lucarini 等人,2003 年)。
安全和危害
属性
IUPAC Name |
1-(2-phenoxyethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(6-7-11)8-9-13-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYVGIXRROCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCOC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)cyclopropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



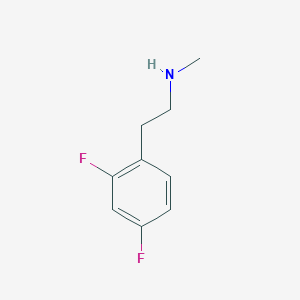
![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
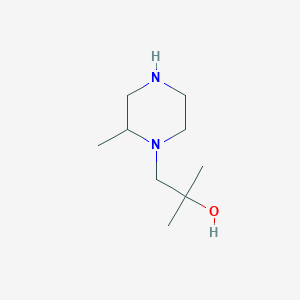
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)
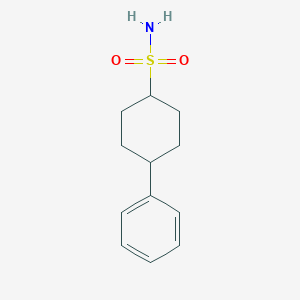
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
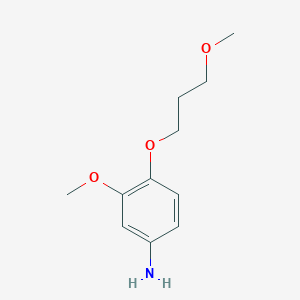
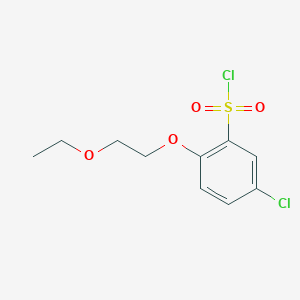
![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
